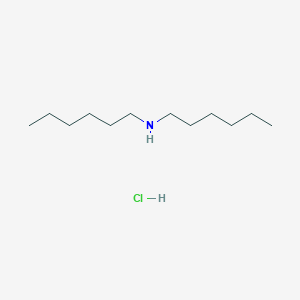
Di-n-hexylammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-n-hexylammonium chloride is an organic compound with the chemical formula C12H27N·HCl. It is a quaternary ammonium salt, which means it contains a positively charged nitrogen atom bonded to four organic groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Di-n-hexylammonium chloride can be synthesized through the reaction of di-n-hexylamine with hydrochloric acid. The reaction is typically carried out in an aqueous medium, where di-n-hexylamine is dissolved in water and hydrochloric acid is added dropwise. The reaction mixture is then stirred at room temperature until the formation of the white crystalline product is complete. The product is filtered, washed with cold water, and dried under vacuum.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the continuous flow synthesis, where di-n-hexylamine and hydrochloric acid are continuously fed into a reactor. The product is continuously removed, filtered, and dried. This method ensures a consistent and high-yield production of the compound.
Chemical Reactions Analysis
Types of Reactions: Di-n-hexylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Complexation Reactions: It forms complexes with various ligands, such as tailed porphyrins, through induced fit and lipophilic interactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases, which facilitate the replacement of the chloride ion.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can vary. For example, using sodium hydroxide can yield di-n-hexylamine.
Complexation Products: The major products are complexes formed with ligands like tailed porphyrins, which are studied for their binding affinities.
Scientific Research Applications
Di-n-hexylammonium chloride has several applications in scientific research:
Biology: The compound’s interactions with biological molecules are explored to understand its potential effects and applications in biological systems.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in drug delivery systems where its complexation properties can be advantageous.
Industry: It is used in the synthesis of other chemical compounds and materials, serving as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of di-n-hexylammonium chloride primarily involves its ability to form complexes with other molecules. The positively charged nitrogen atom interacts with negatively charged or neutral ligands, leading to the formation of stable complexes. These interactions are driven by electrostatic forces, hydrogen bonding, and van der Waals interactions. The molecular targets and pathways involved depend on the specific ligands and conditions used in the reactions .
Comparison with Similar Compounds
- Di-n-butylammonium chloride
- Di-n-octylammonium chloride
- Di-n-decylammonium chloride
Comparison: Di-n-hexylammonium chloride is unique due to its specific chain length, which influences its physical and chemical properties. Compared to di-n-butylammonium chloride, it has a longer alkyl chain, resulting in different solubility and complexation behavior. Di-n-octylammonium chloride and di-n-decylammonium chloride, with even longer chains, exhibit further variations in their properties and applications. The specific chain length of this compound makes it suitable for certain applications where intermediate chain lengths are advantageous.
Properties
CAS No. |
2296-13-1 |
|---|---|
Molecular Formula |
C12H28ClN |
Molecular Weight |
221.81 g/mol |
IUPAC Name |
N-hexylhexan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H27N.ClH/c1-3-5-7-9-11-13-12-10-8-6-4-2;/h13H,3-12H2,1-2H3;1H |
InChI Key |
RVRVJRQPLLZZTD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNCCCCCC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


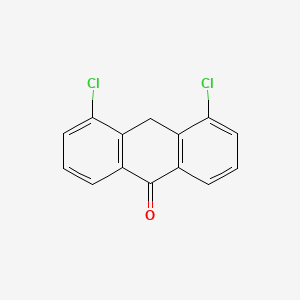
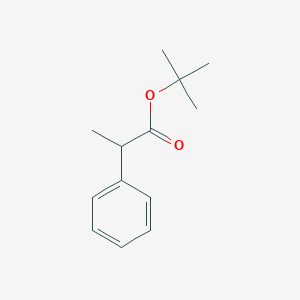
![7-[(E)-but-2-enyl]-8-[(4-fluorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione](/img/structure/B11965129.png)
![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11965130.png)
![Bicyclo[10.2.2]hexadeca-1(14),12,15-triene](/img/structure/B11965131.png)
![[(3Z)-3-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetic acid](/img/structure/B11965136.png)
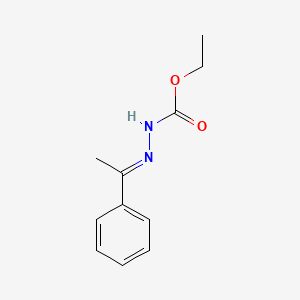
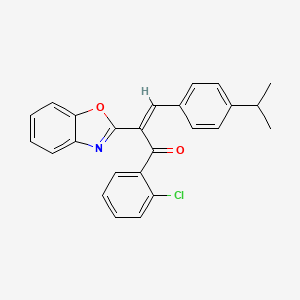
![2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepin-2-ylsulfanyl)-1-(2,4,6-trimethylphenyl)ethanone](/img/structure/B11965153.png)
![4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11965172.png)
![DI(Tert-butyl) 2,6-dimethyl-4-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-YL}-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11965188.png)
![N-(4-ethoxyphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11965193.png)
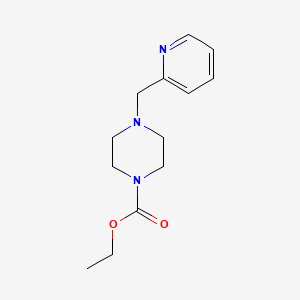
![(5Z)-3-(3-methoxypropyl)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11965196.png)
